![molecular formula C8H16N+ B089564 5-Azoniaspiro[4.4]nonane CAS No. 176-49-8](/img/structure/B89564.png)
5-Azoniaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azoniaspiro[4.4]nonane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes. In 4]nonane, its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. We will also discuss future directions for research on this compound.
作用机制
The mechanism of action of 5-Azoniaspiro[4.4]nonane involves its ability to modulate the activity of ion channels and neurotransmitter release. This compound has been shown to bind to the NMDA receptor and enhance its activity, leading to increased calcium influx and neurotransmitter release. It has also been shown to enhance the activity of the GABA receptor, leading to increased chloride ion influx and decreased neuronal excitability.
生化和生理效应
5-Azoniaspiro[4.4]nonane has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to enhance spatial memory and improve cognitive function in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
One of the main advantages of using 5-Azoniaspiro[4.4]nonane in lab experiments is its ability to modulate the activity of ion channels and neurotransmitter release. This makes it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is being used safely and effectively.
未来方向
There are many future directions for research on 5-Azoniaspiro[4.4]nonane. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
The synthesis of 5-Azoniaspiro[4.4]nonane can be achieved through a multi-step process involving the reaction of various chemical compounds. One such method involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, which is then reacted with formaldehyde and hydrogen peroxide to form 5-Azoniaspiro[4.4]nonane. This method yields a high purity product and has been used in various studies involving this compound.
科学研究应用
5-Azoniaspiro[4.4]nonane has been used in a variety of scientific research applications, including studies on neurotransmitter release, ion channel function, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. It has also been used to study the release of neurotransmitters such as glutamate and acetylcholine.
属性
CAS 编号 |
176-49-8 |
|---|---|
产品名称 |
5-Azoniaspiro[4.4]nonane |
分子式 |
C8H16N+ |
分子量 |
126.22 g/mol |
IUPAC 名称 |
5-azoniaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1 |
InChI 键 |
NZSICTQUKULOSA-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2 |
规范 SMILES |
C1CC[N+]2(C1)CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



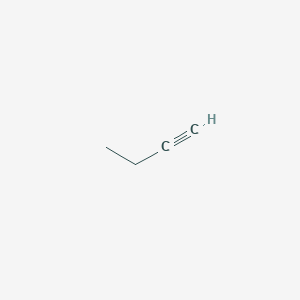
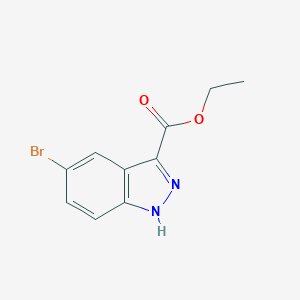
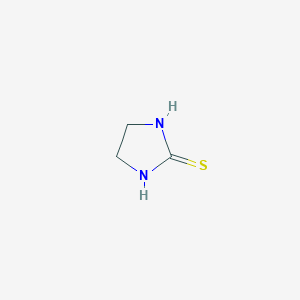
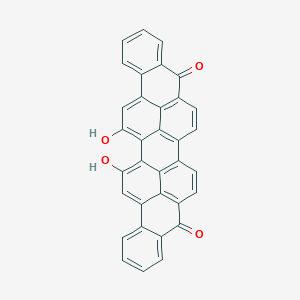
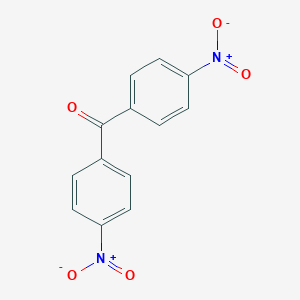
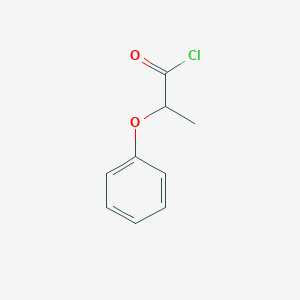
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
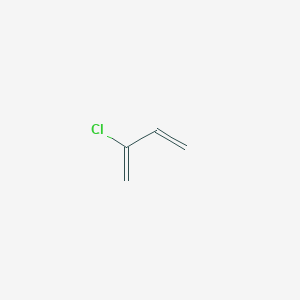
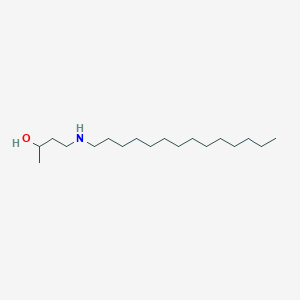
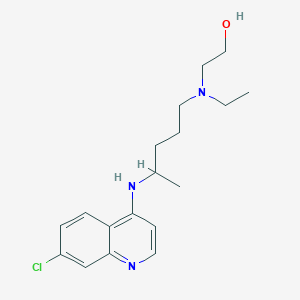
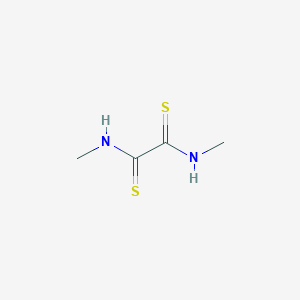
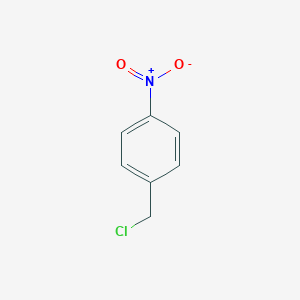
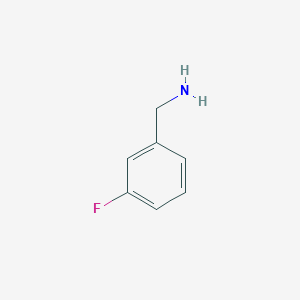
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)